7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thienopyridine core substituted with chlorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Thiazole Derivatives: Known for their versatility and biological potential.
Uniqueness
7-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18ClNO3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
7-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18ClNO3S/c1-25-18-8-4-6-14(15-11-19(24)23-17-9-10-27-21(15)17)20(18)26-12-13-5-2-3-7-16(13)22/h2-10,15H,11-12H2,1H3,(H,23,24) |
InChI Key |
RCBAKNAJPDQLRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
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